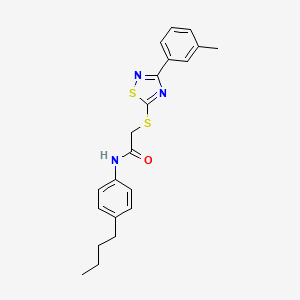

N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a m-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further substituted with a 4-butylphenyl group. This structure combines hydrophobic (butylphenyl, m-tolyl) and polar (thiadiazole, thioether, acetamide) elements, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-3-4-7-16-9-11-18(12-10-16)22-19(25)14-26-21-23-20(24-27-21)17-8-5-6-15(2)13-17/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUPAPYJCVXXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide (e.g., bromoacetic acid) to form the thioether linkage.

Amide Formation: Finally, the butylphenylamine is coupled with the thioether derivative to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the amide or thiadiazole moieties.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1. Anticancer Properties

The compound exhibits significant anticancer activity attributed to the presence of the thiadiazole moiety. Research indicates that derivatives of thiadiazoles can inhibit DNA replication processes in cancer cells, making them potential candidates for cancer therapy. Specifically, studies have shown that N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can disrupt the growth of various cancer cell lines, including those resistant to conventional therapies.

2. Antimicrobial Effects

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity against a range of pathogens. It has been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections. The mechanism behind this activity may involve interference with cellular metabolic pathways or direct damage to microbial cell structures.

Comparative Analysis with Related Compounds

To better understand the unique properties of N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, a comparison with other thiadiazole derivatives is essential. The following table summarizes key features and biological activities of selected compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Basic thiadiazole structure | Anticancer and antimicrobial |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Hydroxy substitution enhances activity | Strong anticancer properties |

| 2-Amino-thiazoles | Amino group substitution | Antimicrobial activity |

| 5-Arylidineamino-1,3,4-thiadiazol derivatives | Arylidine substitution | Modulators of estrogen-related receptors |

The unique combination of substituents in N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may provide enhanced lipophilicity and receptor interaction compared to simpler derivatives.

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Study on Anticancer Activity : In vitro tests demonstrated that N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide significantly reduced cell viability in breast and lung cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : A recent investigation showed that this compound exhibited potent antifungal activity against Candida albicans, with an IC50 value comparable to established antifungal agents .

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The thiadiazole ring and the thioether linkage are key structural features that contribute to its activity.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural differences and biological activities of related compounds:

Key Observations

Heterocycle Impact: 1,2,4-Thiadiazole vs. This may influence receptor binding selectivity. 1,3,4-Thiadiazole Derivatives: Compounds like 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide demonstrate the versatility of thiadiazole isomers in drug design but lack direct activity comparisons.

Substituent Effects :

- m-Tolyl Group : Present in both the target compound and N-(4-acetylphenyl)-2-((4-phenyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide , this substituent likely enhances lipophilicity and π-π stacking in hydrophobic binding pockets.

- Butylphenyl vs. Pyridinyl : The 4-butylphenyl group in the target compound and OLC15 contributes to hydrophobic interactions, while pyridinyl in OLC15 may facilitate ionic interactions with insect olfactory receptors.

Kinase/EGFR Modulation: Analogs such as N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide show EGFR inhibition (IC50 = 14.8 nM), supporting the hypothesis that the target compound’s thiadiazole-thioacetamide scaffold could target similar pathways .

Biological Activity

N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its significant biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring , a butylphenyl moiety , and an acetamide group linked through a thioether bond. The structural uniqueness is believed to enhance its pharmacological properties.

Synthesis Methods

The synthesis of N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

- Formation of Thiadiazole Ring: This is achieved by cyclizing appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

- Thioether Formation: The thiadiazole derivative is reacted with a suitable halide (e.g., bromoacetic acid) to create the thioether linkage.

- Amide Formation: Finally, the butylphenylamine is coupled with the thioether derivative to yield the desired acetamide compound .

Anticancer Properties

Research indicates that N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibits promising anticancer activity. Compounds containing the 1,3,4-thiadiazole moiety have been shown to disrupt DNA replication processes, making them potential candidates for cancer therapy. For instance:

- In vitro studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cell lines .

- The compound's mechanism of action may involve interactions with key enzymes in metabolic pathways and receptors associated with cell signaling .

Antimicrobial Activity

The compound also shows notable antimicrobial properties:

- It has been reported to possess antifungal activity against pathogens such as Candida albicans and Aspergillus niger .

- Studies suggest that derivatives of thiadiazoles can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Related Compounds

To better understand the biological efficacy of N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, a comparison with other thiadiazole derivatives is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Basic thiadiazole structure | Anticancer and antimicrobial |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | Hydroxy substitution enhances activity | Strong anticancer properties |

| 2-Amino-thiazoles | Amino group substitution | Antimicrobial activity |

| 5-Arylidineamino-1,3,4-thiadiazol derivatives | Arylidine substitution | Modulators of estrogen-related receptors |

The unique combination of substituents in N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide may provide enhanced lipophilicity and receptor interaction compared to simpler derivatives .

Case Studies and Research Findings

Recent studies have provided insights into the specific mechanisms and effects of thiadiazole derivatives:

- A study focused on novel 1,3,4-thiadiazole derivatives found that certain compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 3.58 to 15.36 μM .

- Another research highlighted that a derivative similar to N-(4-butylphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide selectively inhibited the Bcr-Abl protein kinase in K562 cells .

Q & A

Basic: How can synthesis yield and purity of the compound be optimized?

Answer:

The synthesis involves multi-step reactions, with critical parameters including temperature, solvent choice, and catalyst use. Evidence suggests that continuous flow reactors improve control over exothermic reactions, reducing by-products and enhancing yield . Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures is recommended to achieve >95% purity. Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) can monitor intermediate steps .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

Answer:

Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Peaks at δ 2.35–2.45 ppm (butyl chain -CH₂-) and δ 7.2–7.8 ppm (aromatic protons) .

- ¹³C NMR : Carbonyl (C=O) resonance at ~170 ppm .

Mass spectrometry (MS) should show a molecular ion peak matching the exact mass (calculated via HRMS). X-ray crystallography or density functional theory (DFT) modeling resolves 3D conformation and bond angles .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

Prioritize enzyme inhibition assays (e.g., EGFR kinase inhibition, as seen in structurally analogous thiadiazoles ). Use fluorescence-based assays with ATP concentrations mimicking physiological conditions. IC₅₀ values can be determined via dose-response curves (e.g., compound 8b in showed IC₅₀ = 14.8 nM against EGFR mutants) .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Answer:

Compare bioactivity of analogs with variations in:

- Thiadiazole substituents : Replace m-tolyl with p-methoxyphenyl () to assess electronic effects.

- Acetamide chain : Modify the butylphenyl group to ethylphenyl ( ) and evaluate hydrophobic interactions.

Use regression analysis to correlate substituent Hammett constants (σ) with IC₅₀ values .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. For example, impurities >5% can artificially inflate IC₅₀ values. Validate results via orthogonal methods:

- Reproduce assays under standardized conditions (e.g., 1 mM ATP for EGFR).

- Confirm purity with HPLC and elemental analysis .

Advanced: What computational strategies predict target binding modes?

Answer:

Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of targets like α-glucosidase or acetylcholinesterase (PDB IDs: 2ZE0, 4EY7). Focus on hydrogen bonds between the thiadiazole sulfur and catalytic residues (e.g., Asp349 in α-glucosidase). MD simulations (100 ns) assess binding stability .

Advanced: How to evaluate metabolic stability in physiological conditions?

Answer:

- Solubility : Use shake-flask method with PBS (pH 7.4) and octanol-water partition (logP) to estimate bioavailability. The compound’s logP is predicted >3 due to hydrophobic aromatic groups .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Structural analogs show t₁/₂ < 30 min, suggesting rapid metabolism .

Advanced: What mechanistic insights exist for thiadiazole formation during synthesis?

Answer:

The thiadiazole core forms via cyclization of thiosemicarbazide intermediates under acidic conditions (H₂SO₄, 80°C). Mechanistic studies suggest a thiourea intermediate reacts with chloroacetic acid derivatives, followed by intramolecular S-N bond formation. Isotopic labeling (³⁵S) can track sulfur incorporation .

Advanced: How to ensure batch-to-batch consistency in synthesis?

Answer:

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression.

- Quality control : Enforce strict specifications:

- HPLC purity ≥98% (C18 column, acetonitrile/water gradient).

- Residual solvent levels (e.g., DMF < 500 ppm) via GC-MS .

Advanced: What strategies optimize multi-step synthetic routes?

Answer:

- Flow chemistry : Couple steps 1 (thiourea formation) and 2 (cyclization) in a continuous system to reduce isolation of unstable intermediates.

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature (60–100°C) and stoichiometry (1:1–1:1.2 thiosemicarbazide:chloroacetamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.